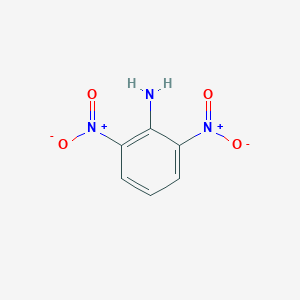

2,6-Dinitroaniline

Overview

Description

2,6-Dinitroaniline is a dinitroaniline that serves as a precursor to various new 1,2,3-trisubstituted halobenzene derivatives . It is used for organic synthesis intermediates and dyes intermediates .

Molecular Structure Analysis

The molecular formula of 2,6-Dinitroaniline is C6H5N3O4 . The average mass is 183.122 Da and the monoisotopic mass is 183.028000 Da . The molecule contains a total of 18 bonds, including 13 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 2 nitro groups (aromatic) .Physical And Chemical Properties Analysis

2,6-Dinitroaniline has a density of 1.6±0.1 g/cm³, a boiling point of 354.5±22.0 °C at 760 mmHg, and a flash point of 168.2±22.3 °C . It has a molar refractivity of 43.6±0.3 cm³, a polar surface area of 118 Ų, and a molar volume of 115.4±3.0 cm³ . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .Scientific Research Applications

Organic Synthesis Intermediates

2,6-Dinitroaniline serves as an important intermediate in organic synthesis. It is utilized in the preparation of various compounds, including 2,6-dinitroiodobenzene , which is a key precursor for new 1,2,3-trisubstituted halobenzene derivatives . These derivatives are crucial for the development of novel organic molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Dyes and Pigments

In the dye industry, 2,6-Dinitroaniline is used as an intermediate for creating colorants. The nitro groups in the compound provide the necessary chemical properties for the synthesis of complex dyes, which are then used in textiles, inks, and coatings .

Agriculture: Herbicide Production

Dinitroaniline compounds, including 2,6-Dinitroaniline, are widely used in the production of pre-emergence herbicides. These herbicides control grass and broadleaf weeds by inhibiting microtubule formation, which is essential for cell division and growth in plants .

Environmental Science: Bioremediation

2,6-Dinitroaniline and its derivatives are subject to environmental studies for their impact on ecosystems. Research into the biodegradation and bioremediation of these compounds is crucial for mitigating their effects on non-target organisms and ensuring the safety of agricultural practices .

Analytical Chemistry: ELISA Development

The compound has been used in the development of enzyme-linked immunosorbent assays (ELISAs) for the sensitive detection of nitroaniline compounds in environmental samples like water and soil. This application is significant for environmental monitoring and ensuring compliance with safety regulations .

Material Science: Halobenzene Derivatives

In material science, 2,6-Dinitroaniline is used to synthesize halobenzene derivatives, which have applications in creating advanced materials. These materials can possess unique properties such as thermal stability, resistance to degradation, and electrical conductivity .

Mechanism of Action

Safety and Hazards

2,6-Dinitroaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is recommended .

properties

IUPAC Name |

2,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUSCYRJMXLNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209402 | |

| Record name | 2,6-Dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dinitroaniline | |

CAS RN |

606-22-4 | |

| Record name | 2,6-Dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dinitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DINITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W27G0QBD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 2,6-dinitroaniline herbicides, like trifluralin and oryzalin, primarily act by disrupting cell division in plants. [] They interfere with the formation of microtubules, which are essential components of the mitotic spindle. [] This disruption prevents chromosomes from separating properly during cell division, leading to the formation of multinucleated cells and ultimately inhibiting plant growth. [, ]

A: The inhibition of lateral root development is a characteristic effect of 2,6-dinitroanilines. [] This is likely due to the high rate of cell division occurring in root tips, making them particularly susceptible to the microtubule-disrupting effects of these herbicides. [, ]

A: Root tip swelling is a common morphological response to 2,6-dinitroaniline herbicide exposure. [] It is indicative of cell division disruption, where cells continue to grow in size without undergoing division, resulting in a swollen appearance. []

A: The molecular formula of 2,6-dinitroaniline is C6H5N3O4, and its molecular weight is 183.12 g/mol. []

A: Yes, 2,6-dinitroaniline exhibits characteristic peaks in its infrared spectrum, specifically in the regions associated with nitro group vibrations. [] Additionally, its nuclear magnetic resonance (NMR) spectrum provides information about the arrangement of hydrogen atoms within the molecule, confirming its structure. []

A: The persistence of 2,6-dinitroanilines in soil is considered moderate, with dinitramine and butralin showing less persistence compared to others. [] This moderate persistence allows for effective weed control while minimizing the risk of long-term soil contamination and potential carryover effects on subsequent crops. []

ANone: This question cannot be answered from the provided abstracts. The abstracts focus on the use of 2,6-dinitroaniline as a herbicide and the study of its chemical properties. There is no mention of its catalytic properties.

A: The type and position of substituents on the 2,6-dinitroaniline core significantly impact their herbicidal activity and selectivity. [, , ] For instance, variations in N-alkyl substituents can alter the compound's lipophilicity, affecting its uptake and translocation within plants. [, ]

A: Yes, structural variations within the 2,6-dinitroaniline class can lead to differences in toxicity towards various plant species. [, ] The specific substituents on the aromatic ring and the amine group can influence their interactions with target sites within plant cells, impacting their overall herbicidal efficacy and selectivity. []

A: The formulation of 2,6-dinitroaniline herbicides plays a crucial role in their efficacy by influencing their solubility, stability, and uptake by plants. [] These herbicides are often formulated as emulsifiable concentrates or granules to enhance their dispersion and availability in the soil. []

ANone: This question cannot be answered from the provided abstracts. The abstracts primarily focus on scientific research related to 2,6-dinitroaniline and its derivatives. They do not specifically address Safety, Health, and Environment (SHE) regulations.

ANone: This question cannot be answered from the provided abstracts. The provided research primarily focuses on 2,6-dinitroaniline and its derivatives as herbicides. As a result, the studies concentrate on their effects on plants and their behavior in environmental matrices, rather than pharmacokinetic and pharmacodynamic properties in humans or animals.

A: Tobacco (Nicotiana tabacum) callus tissue cultures have been used to investigate the effects of various 2,6-dinitroaniline herbicides on plant growth. [] These in vitro systems allow for controlled studies on the impact of these compounds on cell division and growth, providing insights into their mode of action. []

A: Yes, field studies have shown the effectiveness of 2,6-dinitroaniline herbicides in controlling various weed species. For instance, profluralin and butralin effectively controlled johnsongrass (Sorghum halepense) in soybean fields. [] Additionally, dibutalin demonstrated selective weed control in watermelon (Citrullus lanatus) fields. []

A: Yes, recent studies have identified reduced sensitivity to fluazinam in Clarireedia jacksonii isolates collected from golf courses in the United States. [] This reduced sensitivity highlights the potential for resistance development, emphasizing the need for judicious fungicide use and resistance management strategies. []

ANone: These questions cannot be answered from the provided abstracts. The focus of these questions relates to drug delivery, targeting, and other pharmaceutical aspects that are not directly addressed in the context of 2,6-dinitroaniline as a herbicide or its chemical properties.

ANone: This question cannot be answered from the provided abstracts. While the research discusses various 2,6-dinitroaniline herbicides and their efficacy, it does not delve into specific alternative herbicide classes or compare their performance, cost, or environmental impact.

ANone: This question cannot be answered from the provided abstracts. The abstracts focus on the scientific aspects of 2,6-dinitroaniline and its derivatives, without specifically addressing recycling or waste management strategies.

ANone: This question cannot be answered from the provided abstracts. The provided research does not explicitly discuss the research infrastructure or specific resources used in the studies.

A: Substituted 2,6-dinitroanilines were first reported as herbicides in 1960. [] This discovery marked a significant development in weed control strategies. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

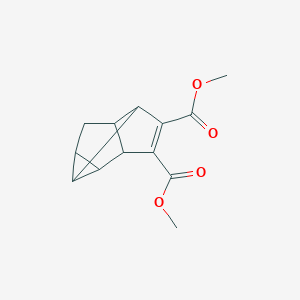

![Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid](/img/structure/B188639.png)

![Benzenemethanol, 4-[(4-methoxyphenyl)azo]-](/img/structure/B188646.png)

![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B188647.png)

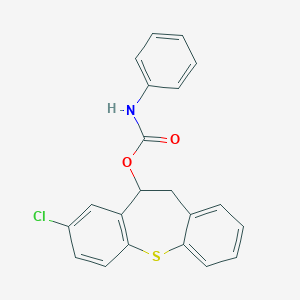

![(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-tert-butylcarbamate](/img/structure/B188648.png)